molecular formula C7H2Br2ClFO B1411231 2,6-Dibromo-3-fluorobenzoyl chloride CAS No. 1806353-87-6

2,6-Dibromo-3-fluorobenzoyl chloride

Cat. No.: B1411231
CAS No.: 1806353-87-6
M. Wt: 316.35 g/mol
InChI Key: AZPZXKSDHYMJAT-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-fluorobenzoyl chloride: is an organic compound with the molecular formula C7H2Br2ClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two bromine atoms at the 2 and 6 positions and a fluorine atom at the 3 position. This compound is used in various chemical reactions and has applications in scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives. One common method includes the following steps:

    Bromination: Benzoyl chloride is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2 and 6 positions.

    Fluorination: The brominated intermediate is then fluorinated using a fluorinating agent like hydrogen fluoride (HF) or a fluorine-containing compound to introduce the fluorine atom at the 3 position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-3-fluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution: Formation of substituted benzoyl derivatives.

    Reduction: Formation of 2,6-dibromo-3-fluorobenzene.

    Oxidation: Formation of 2,6-dibromo-3-fluorobenzoic acid.

Scientific Research Applications

2,6-Dibromo-3-fluorobenzoyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules and intermediates.

    Biology: In the study of enzyme inhibition and protein labeling due to its reactive acyl chloride group.

    Medicine: Potential use in the development of pharmaceuticals and diagnostic agents.

    Industry: As an intermediate in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-fluorobenzoyl chloride involves its reactive acyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins, enzymes, and other biological molecules, leading to changes in their function and activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

  • 2,6-Dibromo-4-fluorobenzoyl chloride
  • 2,4-Dibromo-3-fluorobenzoyl chloride
  • 2,6-Dichloro-3-fluorobenzoyl chloride

Comparison: 2,6-Dibromo-3-fluorobenzoyl chloride is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring, which influence its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,6-dibromo-3-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClFO/c8-3-1-2-4(11)6(9)5(3)7(10)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPZXKSDHYMJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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